molecular formula C8H10N2O B574877 (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine CAS No. 174469-07-9

(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine

Cat. No. B574877
CAS RN: 174469-07-9
M. Wt: 150.181
InChI Key: XNBCAYWMCFSGNW-UHFFFAOYSA-N
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Description

“(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine” is a chemical compound with the molecular formula C8H10N2O . It is a white to yellow solid at room temperature . The compound is part of the class of organic compounds known as aralkylamines .


Synthesis Analysis

The synthesis of similar compounds, such as 2,3-dihydrofuro[2,3-b]pyridine derivatives, has been achieved through double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . Another approach involves KOH-catalyzed reactions between readily available N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H9NO2/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-3,6,10H,4-5H2 . This indicates the presence of a pyridine ring fused with a dihydrofuran ring .


Physical And Chemical Properties Analysis

“(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine” is a white to yellow solid at room temperature . It has a molecular weight of 151.16 .

Scientific Research Applications

Biochemical Studies

Green Multicomponent Synthesis

Cascade Reactions

Heterocyclic Chemistry

Safety and Hazards

The compound has been associated with several hazard statements, including H302, H315, H320, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-3-6-5-11-8-4-10-2-1-7(6)8/h1-2,4,6H,3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBCAYWMCFSGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=NC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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